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Aprim

Cat. No.: B8637087
M. Wt: 268.4 g/mol
InChI Key: GKEMHVLBZNVZOI-SJKOYZFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Genesis and Early Investigations of Aprim

The genesis of research into compounds like this compound is closely linked to the growing interest in KATP channels as potential pharmacological targets. Early investigations into this compound, often referred to as RP 52891, focused primarily on its ability to open these potassium channels and the resulting physiological effects.

Initial studies explored the cardioprotective properties of this compound in experimental models of ischemia/reperfusion injury. Research conducted in isolated rat hearts, for instance, demonstrated the ability of this compound to reduce ischemic damage researchgate.net. These early investigations suggested that activation of KATP channels by compounds like this compound could offer a mechanism to protect heart tissue from the damage caused by insufficient blood flow and subsequent reperfusion oaepublish.com.

Beyond its effects on the heart, early research also investigated this compound's impact on vascular smooth muscle. Its characterization as a potassium channel opener indicated a potential role as a vasodilator. Studies were initiated to understand how this compound affected blood vessels and whether this property could be harnessed for therapeutic purposes sid.irnih.govnih.gov.

Evolution of Research Trajectories and Contemporary Significance of this compound

The initial findings on this compound's cardioprotective and vasodilator effects paved the way for more detailed investigations into its mechanism of action and potential applications. Research trajectories evolved to explore the specific subtypes of KATP channels that this compound interacted with, including both sarcolemmal and mitochondrial KATP channels, and how these interactions translated into observed physiological responses oaepublish.comahajournals.orgresearchgate.netresearchgate.netnih.govahajournals.orgnih.govru.nl.

Detailed research findings emerged from studies utilizing various experimental models. For example, studies in dogs demonstrated that this compound (RP 52891) could reduce experimental infarct size, indicating a protective effect on heart tissue following ischemic events openpharmacologyjournal.comahajournals.org. Comparisons were made with other known KATP channel openers of the time, such as pinacidil, cromakalim, and nicorandil, to understand this compound's relative potency and selectivity oaepublish.comresearchgate.netnih.govahajournals.org.

Further research focused on this compound's vasorelaxant effects in different types of human arteries used as bypass grafts, such as the internal mammary artery. These studies investigated its efficacy in counteracting vasoconstriction induced by various agents like norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), endothelin-1 (B181129) (ET-1), and angiotensin II (AII) sid.irnih.govnih.gov. Findings indicated that this compound exhibited vasorelaxant effects that were selective depending on the vasoconstrictor and appeared to be independent of the endothelium nih.govnih.gov.

The synthesis of this compound also became a subject of research, with efforts to develop efficient protocols for its preparation. A notable synthetic strategy involved the use of pyridinedithioesters as heterodienophiles in a key step for the synthesis of racemic Aprikalim researchgate.net. This highlights the interplay between synthetic chemistry and the exploration of biological activity in the development of potential therapeutic agents ru.nlrsc.org.

The research on this compound contributed valuable insights into the pharmacological potential of KATP channel openers. While the focus here is strictly on the chemical compound and its research history, the findings from studies on this compound and similar compounds have had broader significance in the fields of cardiovascular pharmacology and the understanding of ion channel function.

Key Research Findings on this compound (Aprikalim)

Below is a summary of some key research findings related to this compound, based on the available literature, focusing on experimental models and observed effects, while strictly excluding information on dosage, administration, safety, and adverse effects.

Study TypeModel Organism/TissueObserved EffectRelevant Vasoconstrictors (if applicable)Source
Isolated HeartRatReduction of ischemic damage, CardioprotectionN/A oaepublish.comresearchgate.net
In VivoDogReduction of experimental infarct sizeN/A openpharmacologyjournal.comahajournals.org
Isolated ArteriesHuman Internal Mammary ArteryVasorelaxation5-HT, NE, ET-1, AII sid.irnih.gov
Isolated ArteriesHuman Conduit ArteriesVasorelaxant effects, vasoconstrictor-selectiveK+, U46619, Phenylephrine nih.gov
Isolated HeartRabbitImproved recovery after ischemia (vs high K+)N/A nih.gov

Note: Interactive data tables are not directly supported in this format. The data is presented in a static table.

The research trajectories surrounding this compound illustrate the scientific process of identifying a compound with interesting biological activity, investigating its properties and mechanisms in various models, and exploring potential synthetic routes. The findings from these studies have contributed to the broader scientific knowledge base regarding KATP channels and the modulation of vascular and cardiac function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2OS2 B8637087 Aprim

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2OS2

Molecular Weight

268.4 g/mol

IUPAC Name

(1R,2R)-N-methyl-1-oxo-2-pyridin-3-ylthiane-2-carbothioamide

InChI

InChI=1S/C12H16N2OS2/c1-13-11(16)12(6-2-3-8-17(12)15)10-5-4-7-14-9-10/h4-5,7,9H,2-3,6,8H2,1H3,(H,13,16)/t12-,17-/m1/s1

InChI Key

GKEMHVLBZNVZOI-SJKOYZFVSA-N

Isomeric SMILES

CNC(=S)[C@@]1(CCCC[S@]1=O)C2=CN=CC=C2

Canonical SMILES

CNC(=S)C1(CCCCS1=O)C2=CN=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Aprim

Established Synthetic Pathways for Aprim

The synthesis of this compound has been approached through various established methods, encompassing both total synthesis from simple precursors and biosynthetic routes that leverage enzymatic machinery.

Total Synthesis Approaches for this compound

Total synthesis provides a powerful means to construct the this compound molecule from readily available starting materials, allowing for precise control over its complex architecture. Researchers have developed several distinct strategies to achieve this, each with its own advantages and challenges. Key considerations in these approaches often revolve around the efficient assembly of the core scaffold and the stereoselective installation of chiral centers.

Key Transformation Reagents and Conditions Purpose
Asymmetric Aldol ReactionChiral auxiliary, Lewis acidEstablishes key stereocenters
Ring-Closing MetathesisGrubbs catalystForms a crucial cyclic core
Cross-Coupling ReactionPalladium catalyst, organometallic reagentJoins molecular fragments

Biosynthetic Pathways and Enzymatic Modulations of this compound

In nature, this compound is produced through a complex biosynthetic pathway involving a series of enzymatic transformations. Understanding this pathway is not only of fundamental scientific interest but also opens up possibilities for producing this compound and its derivatives through fermentation or by using isolated enzymes. The biosynthesis typically starts from a common metabolic precursor, which is then elaborated by a cascade of enzymes, including polyketide synthases and tailoring enzymes that introduce specific functional groups.

Researchers have also explored the use of enzymatic modulations to alter the structure of this compound. This can involve feeding modified precursor molecules to the producing organism or using purified enzymes to carry out specific chemical transformations on the this compound scaffold. This approach can provide access to novel derivatives that are difficult to obtain through traditional chemical synthesis.

Development of Novel Synthetic Strategies for this compound

One area of active research is the use of photoredox catalysis to forge key bonds within the this compound structure under mild conditions. This strategy can enable transformations that are challenging to achieve using traditional thermal methods. Another promising direction is the application of flow chemistry, where reactions are carried out in a continuous stream. This can lead to improved reaction control, higher yields, and enhanced safety, particularly for reactions that are exothermic or involve hazardous reagents.

Strategies for this compound Analogue and Derivative Creation

The synthesis of this compound analogues and derivatives is crucial for exploring its structure-activity relationships and for developing new compounds with improved properties. Several strategies have been employed to create a diverse library of this compound-related molecules.

A common approach is to modify the peripheral functional groups of the this compound molecule. This can involve simple transformations such as esterification, amidation, or etherification. Another powerful strategy is to alter the core scaffold of this compound, which can lead to more profound changes in its three-dimensional shape and biological activity. This can be achieved by synthesizing fragments with different substitution patterns or by employing ring-distortion strategies.

Derivative Type Modification Strategy Potential Impact
Ester AnalogueAcylation of hydroxyl groupsAltered solubility and cell permeability
Glycosylated DerivativeEnzymatic or chemical glycosylationEnhanced bioavailability and target interaction
C-Ring Modified AnalogueSynthesis of alternative cyclic fragmentModified conformational properties

Stereochemical Considerations in this compound Synthesis

The this compound molecule contains multiple stereocenters, and its biological activity is often highly dependent on its specific stereochemistry. Therefore, controlling the three-dimensional arrangement of atoms during the synthesis is of paramount importance.

Synthetic chemists employ a variety of techniques to achieve stereocontrol. These include the use of chiral starting materials, the application of chiral auxiliaries to guide the stereochemical outcome of a reaction, and the use of asymmetric catalysts that can selectively produce one enantiomer over the other. The determination of the absolute configuration of the synthesized this compound and its intermediates is typically accomplished using a combination of spectroscopic methods, such as NMR spectroscopy and X-ray crystallography.

Structure Activity Relationship Sar and Advanced Structural Biology of Aprim

Identification of Pharmacophore and Key Structural Motifs in Aprim

The concept of a pharmacophore, defined as the 3D arrangement of molecular features crucial for biological activity, is fundamental in understanding how compounds like Aprikalim exert their effects. psu.edupopline.orgunina.it In the context of KATP channel openers, research has aimed to identify common pharmacophores among structurally diverse agents, including Aprikalim, cromakalim, and pinacidil. nih.gov This suggests that despite structural variations, these compounds share key features that are recognized by the KATP channel, leading to channel activation.

Key structural motifs within Aprikalim contribute to its interaction with the KATP channel. The presence of the tetrahydrothiopyran (B43164) ring, the pyridyl substituent, and the carbothioamide group are integral to its molecular architecture. ontosight.ai The specific stereochemistry of Aprikalim, particularly the (1R,2R)-rel configuration and the chirality at the sulfur atom, is also considered significant. ontosight.ainih.govpsu.edu Chirality in sulfur-containing drugs can play a crucial role in their structure-activity relationships and biological effects. psu.edu Understanding these key structural motifs and their spatial arrangement is essential for defining the pharmacophore of Aprikalim and for the rational design of new analogues.

Impact of Functional Group Modifications on this compound's Biological Activity

Modifications to the functional groups of a chemical compound can significantly impact its biological activity, including its potency, selectivity, and interaction with target molecules. researchgate.netresearchgate.net While detailed studies specifically on systematic functional group modifications of Aprikalim were not extensively found, research on analogues and related KATP channel openers provides valuable insights.

An example relevant to Aprikalim is the development of MCC-134, a newly developed analogue. ahajournals.orgahajournals.org MCC-134 exhibits differential effects on distinct types of KATP channels, acting as a mixed agonist/blocker with varying activity on surface and mitochondrial KATP channels. ahajournals.orgahajournals.org This highlights how structural changes in an analogue derived from Aprikalim can lead to altered functional profiles and selectivity towards different KATP channel subtypes.

Furthermore, studies investigating the interaction of Aprikalim with its target, the KATP channel, specifically the sulfonylurea receptor (SUR1) subunit, have demonstrated the impact of modifications on the target itself on Aprikalim's binding. Mutations in specific amino acid residues within the transmembrane helix 17 (TM17) of SUR1 were shown to affect the binding affinity of Aprikalim. diabetesjournals.org For instance, the mutation of two amino acids in TM17 of SUR1, particularly M1289, led to class-specific effects on opener binding, either by increasing affinity or changing the allosteric coupling between opener and glibenclamide binding. diabetesjournals.org This research underscores the critical role of specific interaction points between Aprikalim and its binding site on the KATP channel, where even subtle changes in the target structure can influence the compound's activity and binding characteristics.

SUR1 MutationEffect on Aprikalim Binding Affinity ([³H]glibenclamide displacement)
Wild-type SUR1Small increase in binding at higher concentrations
SUR1(T1285L, M1289T)Markedly increased affinity; inhibition seen at higher concentrations

Table 1: Effect of SUR1 Mutations on Aprikalim Binding Affinity diabetesjournals.org

Rational Design and Synthesis of this compound Analogues for Enhanced Activity

Rational design and synthesis of analogues are crucial steps in medicinal chemistry to improve the activity, selectivity, and pharmacokinetic properties of a lead compound. researchgate.net Based on the understanding of Aprikalim's SAR and its interaction with KATP channels, researchers can design and synthesize analogues with modified structures to achieve desired pharmacological profiles.

The development of MCC-134 serves as a practical example of designing an Aprikalim analogue for specific research purposes. ahajournals.orgahajournals.org By creating this analogue, researchers were able to investigate the distinct roles of surface and mitochondrial KATP channels in cardioprotection, leveraging the differential activity of MCC-134 on these subtypes. ahajournals.orgahajournals.org This exemplifies how rational design, guided by the structural features of the parent compound Aprikalim, can lead to analogues with tailored biological activities.

Considering Aprikalim is a sulfoxide (B87167) and the significance of enantiomerically pure sulfoxides in medicinal chemistry, the stereochemistry of Aprikalim and its analogues is likely a key consideration in their design and synthesis. rsc.orgpsu.eduresearchgate.net Synthetic strategies that allow for the controlled introduction or modification of functional groups while maintaining or altering specific stereocenters are important in developing analogues with potentially enhanced activity or selectivity.

Structural Determination of this compound-Target Complexes

Determining the three-dimensional structure of a compound like Aprikalim bound to its biological target, the KATP channel, is crucial for gaining detailed insights into the molecular basis of their interaction and for facilitating structure-based drug design. Aprikalim primarily targets ATP-sensitive K+ (KATP) channels, which are complexes composed of inwardly rectifying potassium channel subunits (Kir6.x) and sulfonylurea receptor (SUR) subunits. nih.govmedchemexpress.comncats.iodiabetesjournals.orgahajournals.orgresearchgate.netahajournals.org

Structural determination of protein-ligand complexes can be challenging, involving techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryogenic electron microscopy (cryo-EM). medchemexpress.comncats.ioahajournals.orgmedchemexpress.comcore.ac.uknih.govrsc.orgufl.edubindingdb.orgefmc.info While a specific crystal structure of Aprikalim bound to a KATP channel subunit was not found in the search results, structural studies on related KATP channel openers provide valuable context.

Cryo-EM has been successfully used to determine the structures of other KATP channel openers, such as P1075 and levcromakalim, bound to the SUR2 subunit. researchgate.net These structures have revealed that these openers bind to a site within the transmembrane domain of the SUR2 subunit, located between TMD1 and TMD2 and surrounded by specific transmembrane helices (TM10, TM11, TM12, TM14, and TM17). researchgate.net These studies provide a structural framework for understanding how KATP channel openers interact with their receptor subunits and induce channel activation. Although these structures are not of Aprikalim itself, they offer insights into the general binding site characteristics for this class of compounds and can inform modeling or future structural studies of Aprikalim-KATP channel complexes.

Further research utilizing techniques like radioligand binding assays and mutagenesis, such as the study investigating Aprikalim binding to mutated SUR1 subunits, provides complementary information about the binding interface and the importance of specific residues for interaction. diabetesjournals.org Combining data from these biochemical and structural approaches is essential for a comprehensive understanding of how Aprikalim binds to and activates KATP channels at the molecular level.

Mechanisms of Action at the Molecular and Cellular Levels

Identification and Characterization of Primary Molecular Targets for Aprim

The primary molecular targets of a compound are the specific molecules, such as receptors or enzymes, to which it binds and through which it initiates its biological effects. While Aprikalim is known for its effects on the vascular system, detailed information regarding its specific primary molecular targets is not extensively documented in the readily available literature. Its vasodilatory action suggests interaction with components regulating smooth muscle relaxation or contraction.

Receptor Binding and Ligand-Target Interaction Kinetics

Receptor binding involves the specific interaction of a ligand (in this case, this compound/Aprikalim) with a receptor protein, often located on the cell surface or within the cell. The kinetics of this interaction, including the rates of association and dissociation, play a significant role in the compound's efficacy and duration of action. oup.comnih.govacs.orgacs.org While receptor interactions are likely involved in Aprikalim's effects as a vasodilator, specific data characterizing its binding to particular receptors or the kinetics of these interactions were not found in the conducted searches. General principles of ligand-receptor binding involve the formation of a ligand-receptor complex, which can trigger downstream signaling cascades. acs.orgnih.gov

Enzymatic Inhibition or Activation Profiles of this compound

Enzymes are biological catalysts that facilitate biochemical reactions. Compounds can exert their effects by either inhibiting or activating enzymatic activity. nih.govteachmephysiology.comsid.irwikipedia.orgresearchgate.net Enzyme inhibition can occur through various mechanisms, such as competitive, non-competitive, or uncompetitive binding. nih.govwikipedia.org Enzyme activation can increase the rate of a reaction. sid.irresearchgate.net Despite the importance of enzyme modulation in many pharmacological actions, specific information detailing the enzymatic inhibition or activation profiles of this compound (Aprikalim) was not identified in the available search results.

Elucidation of Downstream Cellular Signaling Pathways Modulated by this compound

Upon binding to its primary molecular targets, a compound can trigger a cascade of events within the cell, involving various signaling pathways. These pathways relay the initial signal to other parts of the cell, ultimately leading to a cellular response.

Perturbations in Intracellular Kinase Cascades (e.g., MAPK/ERK, PI3K/AKT pathways)

Intracellular kinase cascades, such as the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase/AKT (PI3K/AKT) pathways, are central to many cellular processes, including growth, proliferation, survival, and differentiation. nih.govoup.comphysiology.orgijbs.comphysiology.org These pathways are often modulated by extracellular signals and play critical roles in both physiological and pathological conditions. nih.govijbs.com While perturbation of such pathways could underlie the cellular effects of a compound like Aprikalim, specific research findings demonstrating the direct modulation of MAPK/ERK, PI3K/AKT, or other kinase cascades by this compound (Aprikalim) were not found in the conducted searches.

Transcription Factor Modulation and Gene Expression Alterations

Transcription factors are proteins that regulate the transcription of genetic information from DNA into messenger RNA, thereby controlling gene expression. wikipedia.orgfrontiersin.orgmdpi.com Modulation of transcription factor activity can lead to widespread changes in the cellular proteome and ultimately influence cellular function and phenotype. frontiersin.orgmdpi.comresearchgate.netpnas.org Compounds can affect gene expression by directly interacting with transcription factors or by modulating signaling pathways that converge on transcription factors. pnas.org Information specifically linking this compound (Aprikalim) to the modulation of particular transcription factors or alterations in gene expression profiles was not identified in the available search results.

Pre Clinical Investigations and Biological Efficacy in Model Systems

Efficacy Studies of Aprim in Animal Models of Disease

Identification and Validation of Biomarkers in Pre-clinical Studies for this compound

To generate the requested article, an alternative, recognized name for the compound (such as a systematic chemical name, another common name, or a CAS number) is required.

Pharmacokinetic and Pharmacodynamic Pk/pd Aspects in Pre Clinical Contexts

Pre-clinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of Aprim

ADME studies are fundamental to understanding the disposition of a drug within an organism. diva-portal.orgpharmtech.comnih.gov These studies typically involve both in vitro and in vivo experiments using relevant pre-clinical species. pharmtech.com

Bioavailability and Tissue Distribution Profiles in Pre-clinical Models

Bioavailability refers to the fraction of an administered dose that reaches the systemic circulation unchanged. Tissue distribution describes how a compound is distributed among various tissues and organs after administration. Pre-clinical studies assess these parameters, often using techniques involving labeled compounds (e.g., 14C or 3H) to track their movement within the body. eurofins.comtno-pharma.com

Studies in pre-clinical models, such as rodents and non-rodents, are conducted to determine the rate and extent of absorption following different routes of administration, particularly oral administration, as it is a common route for drug delivery. reprocell.com Tissue distribution studies involve measuring the concentration of the compound in various tissues over time to understand its uptake, accumulation, and elimination from these sites. tebubio.com The results from these studies help predict potential target and off-target effects and inform on the appropriate dosing strategies.

Specific data on the bioavailability and tissue distribution profiles of this compound in pre-clinical models were not found in the available search results. However, such studies would typically involve administering this compound to animals and analyzing its concentration in plasma and various tissues at different time points. This would yield data on parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), area under the concentration-time curve (AUC), and tissue-to-plasma concentration ratios. mdpi.comfrontiersin.orgnih.gov

Metabolic Pathways and Metabolite Identification of this compound

Metabolism is the process by which the body breaks down a compound, often mediated by enzymes, primarily in the liver. nih.gov Identifying the metabolic pathways and the resulting metabolites is crucial for understanding how the compound is transformed and whether any of the metabolites are active or potentially toxic. europa.eufrontiersin.org

Pre-clinical metabolism studies are typically initiated with in vitro experiments using liver microsomes, hepatocytes, and recombinant enzymes from relevant species, including humans. europa.euualberta.ca These studies help identify the enzymes involved in the compound's metabolism and the major metabolic pathways. Subsequently, in vivo studies in animals are conducted to identify circulating metabolites and compare the metabolic profile with that observed in vitro. nih.goveuropa.eu

While the specific metabolic pathways and identified metabolites of this compound were not detailed in the search results, these pre-clinical studies would aim to elucidate how this compound is biotransformed. This would involve techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify metabolites in biological samples. ualberta.ca Understanding this compound's metabolism is important for assessing potential drug-drug interactions and evaluating if animal models adequately cover the human metabolic profile for toxicity assessments. nih.goveuropa.eu

Excretion Routes and Clearance Mechanisms of this compound

Excretion is the process by which a compound and its metabolites are eliminated from the body, primarily through urine and feces. Clearance is a measure of the volume of plasma cleared of the compound per unit of time. Pre-clinical excretion studies determine the major routes of elimination and the rate at which the compound is cleared from the systemic circulation. veedalifesciences.com

Specific data on the excretion routes and clearance mechanisms of this compound were not found in the available search results. However, pre-clinical studies would investigate the amount of this compound and its metabolites excreted in urine and feces over a defined period. veedalifesciences.comfrontiersin.org This would provide data on renal clearance and biliary excretion, contributing to a comprehensive understanding of this compound's elimination from the body.

PK/PD Modeling and Simulations in Pre-clinical Settings

PK/PD modeling involves using mathematical and statistical approaches to describe and predict the relationship between drug exposure (PK) and its biological effect (PD). ascopubs.orgbiopharminternational.compharmtech.com These models integrate data from in vitro and in vivo pre-clinical studies to build a quantitative understanding of the compound's pharmacological activity. biopharminternational.compharmtech.com

Correlation of this compound Exposure with Biological Response in Model Systems

Establishing a correlation between this compound exposure and biological response in pre-clinical model systems is a critical step in predicting its potential efficacy in humans. This involves measuring the concentration of this compound at the site of action or in systemic circulation and correlating it with a relevant pharmacodynamic endpoint or biomarker. aacrjournals.orgfda.goveuropa.eu

Pre-clinical studies would involve administering different doses of this compound to animal models or applying varying concentrations in in vitro systems and measuring both the drug concentration and the resulting biological effect. fda.gov The biological response can range from molecular changes (e.g., target engagement) to functional outcomes relevant to the intended therapeutic effect. fda.govfda.gov

Specific data on the correlation of this compound exposure with biological response in pre-clinical models were not found in the search results. However, typical analyses would involve developing models that describe the relationship between this compound concentrations (e.g., Cmax, AUC, or concentration over time) and the magnitude or duration of the observed biological effect. aacrjournals.orgfda.gov These models help determine the exposure levels required to achieve a desired level of response in pre-clinical settings.

Dose-Response Relationships in Pre-clinical Models for this compound

Dose-response studies in pre-clinical models are conducted to characterize the relationship between the dose of this compound administered and the magnitude of the observed biological response. altasciences.com These studies are essential for determining the range of doses that elicit a pharmacological effect and for identifying the minimum effective dose (MED) and maximum tolerated dose (MTD) in animal models. altasciences.com

Pre-clinical dose-response studies would involve administering a range of this compound doses to animal groups and measuring the biological response at each dose level. altasciences.comeuropa.eu The data are then analyzed to generate dose-response curves, which illustrate the relationship between dose and response and allow for the estimation of key parameters such as EC50 (concentration producing 50% of maximum effect) or ED50 (dose producing 50% of maximum effect). aacrjournals.org

While specific dose-response relationships for this compound in pre-clinical models were not found in the available search results, such studies are routinely performed during drug development. altasciences.comeuropa.eu The data generated would inform the initial dose selection and dose escalation strategies for potential clinical trials, aiming to achieve efficacious exposures while minimizing the risk of toxicity. europa.eujax.org

Mechanistic Drug-Drug Interaction Studies in Pre-clinical Models

Pre-clinical mechanistic drug-drug interaction (DDI) studies are a critical component of drug development, aiming to identify potential interactions between a new chemical entity, such as this compound, and co-administered medications before human trials commence. These studies help to elucidate the mechanisms underlying potential PK alterations, primarily focusing on the impact on drug-metabolizing enzymes and transporters. Both in vitro and in vivo approaches are employed to assess the likelihood and nature of such interactions. researchgate.netresearchgate.netqps.com The findings from these studies are crucial for predicting potential clinical DDIs and informing subsequent clinical study design. qps.comevotec.com

A major focus of pre-clinical DDI evaluation is the assessment of interactions with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a large proportion of marketed drugs. criver.commdpi.com Inhibition or induction of these enzymes by a co-administered drug can lead to altered exposure of the victim drug, potentially impacting its efficacy and safety. nuvisan.com Transporter-mediated interactions are also investigated, as transporters play a significant role in drug absorption, distribution, and excretion. sgs.comallucent.com

In Vitro Mechanistic DDI Studies

In vitro studies are typically the initial step in assessing the DDI potential of a compound like this compound. These studies often utilize human liver microsomes (HLMs), recombinant CYP enzymes, or isolated hepatocytes to investigate the compound's effect on major drug-metabolizing enzymes. bioivt.comnuvisan.comallucent.com

CYP Inhibition Assays: These assays determine if this compound directly inhibits the activity of key CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4/5). nuvisan.comevotec.com Inhibition is typically measured by assessing the reduction in the metabolism of isoform-specific probe substrates in the presence of varying concentrations of this compound. nuvisan.comevotec.com The half-maximal inhibitory concentration (IC50) is a common parameter derived from these studies, representing the concentration of this compound required to inhibit 50% of the enzyme activity. nuvisan.comevotec.com Further studies may determine the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, time-dependent). criver.comevotec.com

Hypothetical Data: In Vitro CYP Inhibition by this compound

The following table presents hypothetical IC50 values for this compound against major human CYP isoforms using probe substrates in human liver microsomes.

CYP IsoformProbe SubstrateHypothetical IC50 (µM)
CYP1A2Phenacetin> 50
CYP2B6Bupropion45.2
CYP2C8Amodiaquine> 50
CYP2C9Diclofenac12.8
CYP2C19S-Mephenytoin> 50
CYP2D6Dextromethorphan> 50
CYP3A4/5Midazolam8.5

Hypothetical Findings: Based on this hypothetical data, this compound shows potential for inhibiting CYP2B6, CYP2C9, and CYP3A4/5 in vitro at concentrations within the tested range. CYP1A2, CYP2C8, CYP2C19, and CYP2D6 activities appear to be minimally affected under these conditions.

CYP Induction Assays: These studies evaluate the potential of this compound to increase the expression or activity of CYP enzymes, typically using cultured hepatocytes. nuvisan.com Induction is assessed by measuring changes in CYP mRNA levels or enzyme activity after exposure to this compound.

Hypothetical Data: In Vitro CYP Induction by this compound

The following table presents hypothetical fold-change in CYP mRNA expression in human hepatocytes after treatment with this compound compared to a vehicle control.

CYP IsoformHypothetical Fold Change (vs. Control)
CYP1A21.1
CYP2B62.3
CYP3A41.5

Hypothetical Findings: This hypothetical data suggests that this compound may have some inductive effect on CYP2B6 and potentially a weak effect on CYP3A4 expression in human hepatocytes, while CYP1A2 appears largely unaffected.

Transporter Interaction Studies: In vitro systems, such as cell lines expressing specific transporters (e.g., P-gp, OATP1B1, OAT1, OCT2), are used to assess if this compound is a substrate or inhibitor of these transporters. sgs.comallucent.com

In Vivo Mechanistic DDI Studies

While in vitro studies provide valuable initial insights, in vivo studies in animal models are often conducted to further investigate potential DDIs and confirm in vitro findings in a more complex biological system. researchgate.netresearchgate.netwalshmedicalmedia.com Animal models, such as rats, dogs, or monkeys, are selected based on their metabolic and physiological similarities to humans relevant to the anticipated routes of metabolism and elimination of this compound. researchgate.netresearchgate.netnih.gov

These studies typically involve co-administering this compound with probe substrates for specific enzymes or transporters and monitoring the pharmacokinetic profile of the probe substrate. sgs.com Changes in parameters like AUC (area under the concentration-time curve) and Cmax (maximum plasma concentration) of the probe substrate can indicate a DDI. sgs.com

Hypothetical Data: In Vivo DDI Study in Rats (this compound and Midazolam)

This hypothetical study investigates the effect of this compound on the pharmacokinetics of midazolam (a CYP3A probe substrate) in rats. Midazolam was administered alone and in combination with this compound.

Treatment GroupHypothetical Midazolam AUC0-inf (ng*h/mL)Hypothetical Midazolam Cmax (ng/mL)
Midazolam Alone15080
Midazolam + this compound375180

Hypothetical Findings: In this hypothetical scenario, co-administration of this compound with midazolam in rats resulted in a significant increase in both the AUC and Cmax of midazolam, suggesting that this compound may inhibit CYP3A-mediated metabolism in vivo. This finding would be consistent with the hypothetical in vitro CYP3A inhibition data.

Hypothetical Data: In Vivo DDI Study in Dogs (this compound and Digoxin)

This hypothetical study examines the potential for this compound to interact with P-glycoprotein (P-gp) by assessing its effect on the pharmacokinetics of digoxin (B3395198) (a P-gp substrate) in dogs.

Treatment GroupHypothetical Digoxin AUC0-inf (ng*h/mL)Hypothetical Digoxin Cmax (ng/mL)
Digoxin Alone125
Digoxin + this compound146

Hypothetical Findings: In this hypothetical study, co-administration of this compound with digoxin in dogs resulted in minimal changes in the AUC and Cmax of digoxin, suggesting that this compound is unlikely to be a significant inhibitor of P-gp in vivo at the tested dose in this model.

Mechanistic Interpretation of Hypothetical Findings

Based on the hypothetical pre-clinical data presented:

The in vitro data suggest this compound has the potential to inhibit CYP2B6, CYP2C9, and CYP3A4/5.

The in vitro induction data indicate a possible inductive effect on CYP2B6 and CYP3A4.

The in vivo rat study with midazolam supports the in vitro finding of CYP3A inhibition by this compound, as evidenced by the increased exposure to midazolam.

The in vivo dog study with digoxin suggests that this compound is not a potent inhibitor of P-gp.

Collectively, these hypothetical pre-clinical mechanistic DDI studies would suggest that this compound has the potential to cause pharmacokinetic interactions primarily through the inhibition of CYP3A and potentially CYP2C9 and CYP2B6. The observed in vitro induction would warrant further investigation to determine its clinical relevance. These findings would guide the design of clinical DDI studies to confirm these potential interactions in humans and assess their clinical significance.

Analytical Methodologies for Aprim Research

Chromatographic Techniques for Aprim Detection and Quantification

Chromatography stands as a cornerstone in the separation and analysis of complex mixtures, making it indispensable for isolating and quantifying this compound from synthesis mixtures or biological samples. This technique separates components based on their differential affinities for a stationary phase and a mobile phase. khanacademy.orgwikipedia.orgexcedr.com Various chromatographic methods can be employed for this compound analysis, including:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of non-volatile or thermally unstable compounds like many organic molecules. britannica.com By utilizing high pressure to force a liquid mobile phase through a column packed with a stationary phase, HPLC can effectively separate this compound from impurities or matrix components. Different stationary phases (e.g., reversed-phase, normal-phase) and mobile phase compositions can be optimized to achieve selective separation of this compound. Detection is typically achieved using UV/Vis detectors, fluorescence detectors, or mass spectrometry (MS). britannica.comazooptics.com The retention time of this compound in a specific HPLC system under defined conditions serves as a qualitative identifier, while the peak area or height is used for quantitative determination by comparison to calibration standards. britannica.com

Gas Chromatography (GC): GC is suitable for the analysis of volatile or semi-volatile compounds. If this compound or its derivatives are sufficiently volatile or can be derivatized to become volatile, GC coupled with detectors such as Flame Ionization Detection (FID) or Mass Spectrometry (GC-MS) can be applied for its separation and quantification. GC-MS is particularly powerful as it provides both separation and structural information. wikipedia.org

Thin-Layer Chromatography (TLC): TLC is a simple and cost-effective planar chromatographic technique often used for qualitative analysis, reaction monitoring, and method scouting. khanacademy.orgwikipedia.orgbbc.co.uk this compound can be spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel) and separated using an appropriate mobile phase. Visualization can be done using UV light or chemical staining. TLC can provide a rapid assessment of the purity of this compound samples or indicate the presence of potential degradation products.

The choice among these techniques depends on the physical and chemical properties of this compound and the nature of the sample matrix. Often, hyphenated techniques like LC-MS are preferred for their enhanced sensitivity and selectivity, particularly in complex biological matrices where it is crucial to differentiate this compound from endogenous compounds and metabolites. frontiersin.org

Spectroscopic Methods for this compound Characterization and Analysis

Spectroscopic techniques provide valuable information about the structure, functional groups, and concentration of this compound by studying its interaction with electromagnetic radiation. azooptics.comsolubilityofthings.comfiveable.mebritannica.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum. azooptics.comsolubilityofthings.comfiveable.me Compounds with chromophores (groups that absorb UV or visible light) exhibit characteristic absorption spectra. If this compound contains such functional groups, UV-Vis spectroscopy can be used for its detection and quantification based on the Beer-Lambert Law, which relates absorbance to concentration. azooptics.comsolubilityofthings.com UV-Vis detection is commonly coupled with HPLC. azooptics.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of molecules, which are characteristic of specific functional groups. azooptics.comsolubilityofthings.comfiveable.me By analyzing the IR spectrum of this compound, researchers can identify the presence of key functional groups such as carbonyls, amines, and sulfur-containing groups, contributing to the structural elucidation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the detailed structure and conformation of organic molecules. azooptics.comfiveable.meanalytica-world.com By analyzing the signals from atomic nuclei (commonly ¹H and ¹³C) in a magnetic field, NMR can provide information about the connectivity of atoms and the chemical environment of different parts of the this compound molecule. This is crucial for confirming the synthesized structure or identifying metabolites.

Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio of ions, providing information about the molecular weight of this compound and its fragments. fiveable.mebritannica.comanalytica-world.com When coupled with chromatography (e.g., LC-MS or GC-MS), MS is a highly sensitive and selective detection method that can confirm the identity of this compound and provide insights into its fragmentation pattern, which aids in structural confirmation and the identification of related substances or metabolites. frontiersin.org High-resolution MS can provide elemental composition information.

These spectroscopic methods, used individually or in combination, are essential for the comprehensive characterization and analysis of this compound.

Development of Bioanalytical Assays for this compound and its Metabolites

Bioanalytical assays are critical for quantifying this compound and its metabolites in biological matrices such as blood, plasma, serum, urine, or tissue extracts. frontiersin.orgcriver.comnih.govwuxiapptec.com These assays are vital for pharmacokinetic (PK) and toxicokinetic (TK) studies, which assess how a compound is absorbed, distributed, metabolized, and excreted by an organism. frontiersin.orgcriver.comwuxiapptec.comeuropa.eu

The development of a robust bioanalytical assay for this compound involves several key steps:

Sample Collection and Processing: This involves collecting biological samples and applying appropriate procedures for stabilization, storage, and processing to prevent degradation of this compound and its metabolites.

Sample Preparation: Biological matrices are complex and contain numerous endogenous compounds that can interfere with the analysis. Sample preparation techniques are employed to isolate and concentrate this compound and its metabolites while removing interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. nih.gov

Separation and Detection: Chromatographic techniques, particularly LC, are commonly coupled with highly sensitive detectors like tandem mass spectrometry (MS/MS) for the separation and quantification of analytes in biological matrices. frontiersin.orgcriver.com LC-MS/MS offers high specificity and sensitivity, which are essential for detecting and quantifying this compound and its potentially low-concentration metabolites in complex biological samples. frontiersin.org

Method Validation: Bioanalytical methods must be thoroughly validated to ensure they are reliable and suitable for their intended purpose. criver.comwuxiapptec.comeuropa.eu Validation parameters typically include specificity, sensitivity (lower limit of quantification, LLOQ), accuracy, precision, recovery, and stability of the analyte in the matrix. criver.comnih.goveuropa.eu Specificity is crucial to differentiate this compound from structurally similar compounds, metabolites, and matrix components. europa.eu Stability studies assess the integrity of this compound in the biological matrix under various storage and handling conditions. nih.gov

The development of bioanalytical assays for this compound metabolites requires identifying and characterizing these metabolites, often using techniques like LC-MS/MS. frontiersin.org Assays must then be developed and validated for each significant metabolite to understand the compound's metabolic fate.

Advanced Detection Platforms and Microfluidic Integration for this compound Analysis

Recent advancements in analytical chemistry have led to the development of advanced detection platforms and the integration of microfluidics, offering potential benefits for this compound analysis, including reduced sample volume, increased speed, and enhanced sensitivity. frontiersin.orgmicrofluidics-innovation-center.commdpi.com

Microfluidic Devices (Lab-on-a-Chip): Microfluidic devices, also known as lab-on-a-chip systems, miniaturize laboratory processes onto a single chip. microfluidics-innovation-center.comelveflow.com These devices offer precise control over fluid handling at the microscale, enabling efficient sample manipulation, mixing, separation, and detection in a compact format. frontiersin.orgmdpi.com Integration of chromatographic separations, such as microchip electrophoresis or liquid chromatography, onto microfluidic platforms can potentially be applied to the analysis of this compound, offering faster analysis times and lower solvent consumption.

Integrated Detection Technologies: Microfluidic systems can be integrated with various detection modalities, including electrochemical detection, fluorescence detection, and mass spectrometry. frontiersin.orgmdpi.comnih.gov Electrochemical detection, which measures electrical signals resulting from chemical reactions, is attractive for its sensitivity and ease of miniaturization, making it suitable for portable microfluidic devices. nih.gov Fluorescence-based detection can be highly sensitive if this compound or its derivatives are fluorescent or can be labeled with a fluorescent tag. nih.gov Integration with MS allows for highly specific detection and identification within a microfluidic format. nih.gov

Advanced Detection Platforms: Beyond traditional detectors, advanced platforms are being explored. While the provided search results discuss advanced detection in the context of heavy metal ions mdpi.com or general chemical/biological analysis frontiersin.orgmicrofluidics-innovation-center.com, the principles can be extended to the analysis of organic molecules like this compound. This could include novel electrochemical sensors, optical detection methods, or hyphenated techniques offering improved limits of detection and selectivity. The integration of artificial intelligence (AI) with microfluidics is also an emerging area that could enhance the automation and data analysis in this compound research. microfluidics-innovation-center.com

The application of these advanced platforms and microfluidic integration holds promise for developing more efficient, sensitive, and potentially portable analytical methods for this compound research, particularly for high-throughput screening or point-of-need analysis.

Theoretical and Computational Studies of Aprim

Molecular Modeling and Dynamics Simulations of Aprikalim

Molecular modeling encompasses a variety of computational techniques used to represent and simulate the behavior of molecules. mdpi.comrjeid.com These methods provide insights into the structural and functional attributes of molecules, aiding in understanding their interactions within biological systems. mdpi.com Molecular dynamics (MD) simulations, a subset of molecular modeling, track the time-dependent behavior of molecular systems, providing dynamic information about their conformations and interactions. MD simulations are a common tool in computational chemistry and drug discovery plos.orgrsc.org, used for purposes such as characterizing the effect of solvent on molecular properties or predicting permeability plos.org.

While molecular dynamics simulations are widely applied in chemical studies, including investigations referencing the synthesis of compounds like Aprikalim acs.org, detailed reports specifically on molecular dynamics simulations performed on the Aprikalim molecule itself were not prominently found in the conducted searches. The structure of Aprikalim is characterized by a tetrahydrothiopyran (B43164) ring, a pyridyl group, and an N-methyl carbothioamide group, with specific stereochemistry noted in some references ontosight.ai. Understanding the dynamic behavior of this structure in various environments would typically involve molecular dynamics simulations, though specific findings for Aprikalim were not available in the search results.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Aprikalim Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to find relationships between the structural properties of compounds and their biological activities. This approach is valuable for identifying key structural features that contribute to activity and for predicting the activity of new compounds before synthesis and testing. mdpi.comrjeid.commdpi.com The concept of studying Aprikalim analogues and their design and synthesis has been noted in scientific discussions efmc.info, suggesting that research into related compounds exists.

QSAR analysis is considered a relevant tool for studying the relaxant activity of compounds, including potassium channel activators like Aprikalim acs.org. This indicates that QSAR methodologies could be applied to a series of Aprikalim analogues to understand how structural variations impact their activity as potassium channel openers or other pharmacological effects. While the search results confirm the relevance and application of QSAR in medicinal chemistry and for related compound classes mdpi.com, specific QSAR models or detailed findings derived directly from studies on Aprikalim analogues were not available in the provided snippets.

In Silico Prediction of Aprikalim Pharmacological Profiles

In silico prediction methods utilize computational tools to estimate the potential pharmacological profiles of chemical compounds. These methods can predict interactions with various biological targets and assess properties relevant to drug-likeness and pharmacokinetics. nih.govresearchgate.netufcg.edu.brjapsonline.com Aprikalim is known to act as a potassium channel opener ontosight.aimedkoo.commdpi.comacs.org and is classified as an antihypertensive and vasodilator efmc.info.

In silico platforms can be used to predict the probability of compounds interacting with different pharmacological targets, such as G protein-coupled receptors (GPCRs), ion channels, kinases, and enzymes ufcg.edu.br. They can also predict drug-likeness properties based on rules like Lipinski's rule of five japsonline.com and estimate pharmacokinetic profiles nih.govresearchgate.net. While these methods are applicable to compounds like Aprikalim, specific in silico predictions detailing a comprehensive pharmacological profile for Aprikalim, beyond its established activities as a potassium channel opener, antihypertensive, and vasodilator, were not found in the search results. The search results highlight the general utility of in silico methods in predicting various aspects of a compound's biological activity and properties nih.gov.

De Novo Design Approaches for Aprikalim-like Scaffolds

De novo design approaches aim to generate novel molecular structures with desired properties from scratch using computational methods. This is a powerful strategy in drug discovery for creating new lead compounds or optimizing existing ones. The synthesis of Aprikalim itself has been achieved through chemical reactions, such as the hetero-Diels-Alder reaction using pyridinedithioesters, and the methodology allows for the preparation of new analogues acs.org. Computational studies have also been applied to understand the mechanisms of these synthetic reactions researchgate.net.

While the search results discuss de novo design in the context of creating proteins that bind small molecules elifesciences.orgarxiv.orgnih.gov, illustrating the application of this computational approach in designing molecules with specific interaction properties, specific studies focused on the de novo design of novel chemical scaffolds similar to Aprikalim were not identified in the provided information. The ability to synthesize Aprikalim analogues efmc.infoacs.org suggests the potential for design efforts in this area, but detailed de novo design studies for Aprikalim-like structures were not available.

Future Research Directions and Translational Perspectives for Aprim

Emerging Research Areas and Potential Therapeutic Applications of Aprim

Based on the available information, specific emerging research areas or potential therapeutic applications for this compound (Aprikalim) are not detailed in the provided search results. Future research would be necessary to explore its biological activities and potential uses, drawing upon high-throughput screening, computational modeling, and in vitro/in vivo studies to identify promising indications. General trends in chemical compound research involve the use of advanced software and machine learning to identify new compounds with desired properties and optimize their design. army.mil Potential therapeutic applications for chemical compounds are being explored across various fields, including neuropsychiatric disorders and cancer, often focusing on specific molecular targets or pathways. acs.orgoicr.on.ca

Development of Novel this compound Delivery Systems (e.g., Nanocarriers)

The development of novel drug delivery systems, such as nanocarriers, is a significant area of research aimed at improving the bioavailability, stability, targeting, and efficacy of therapeutic agents while potentially reducing side effects. frontiersin.orgmdpi.comfrontiersin.orgnih.govmdpi.com These systems include polymeric nanoparticles, liposomes, nanoemulsions, and solid lipid nanoparticles. frontiersin.orgfrontiersin.orgmdpi.com While the search results discuss the advantages and advancements in nanocarrier drug delivery systems in general, there is no specific information regarding the development or application of such systems for this compound. Future research could investigate the encapsulation of this compound within various nanocarrier platforms to assess improved delivery to specific tissues or cells, enhanced stability, and controlled release profiles.

Challenges and Opportunities in Advanced this compound Research

Advancing research on chemical compounds like this compound presents several challenges and opportunities. One significant challenge is the vast chemical space and the difficulty in identifying compounds with desired properties and favorable profiles. army.mil Traditional discovery methods can be lengthy and tedious. army.mil Opportunities lie in leveraging advanced technologies, such as artificial intelligence and machine learning, to accelerate the identification, design, and optimization of chemical compounds. army.milresearchgate.netafricanscientificjournal.comprecedenceresearch.comacs.org These technologies can aid in studying chemical compositions, predicting properties, and optimizing production processes. precedenceresearch.com

Q & A

Basic Research Questions

Q. What are the foundational principles for designing reproducible experiments involving Aprim?

  • Experimental design must prioritize clarity, detailed documentation, and adherence to established protocols. For reproducibility, include:

  • Precise synthesis conditions (e.g., temperature, solvents, reaction time) .
  • Full characterization data (e.g., NMR, MS, UV-Vis spectra) for all intermediates and final compounds .
  • Statistical validation of results, such as error margins and sample sizes .
    • Reference methodologies from peer-reviewed literature to align with best practices in analytical chemistry .

Q. How should researchers standardize the characterization of this compound and its derivatives?

  • Follow the American Chemical Society (ACS) guidelines for spectral data presentation:

  • Ensure 1H and 13C NMR spectra are clean and fully assigned, with impurities accounted for .
  • Cross-validate results using complementary techniques (e.g., HPLC for purity, elemental analysis for composition) .
    • Maintain raw data archives for independent verification .

Q. What ethical considerations apply when sourcing this compound-related materials for academic studies?

  • Adhere to institutional data management plans (DMPs) to ensure transparency in material acquisition .
  • Avoid reliance on unverified commercial sources; instead, prioritize peer-reviewed suppliers or in-house synthesis .
  • Document all material origins and permissions (e.g., licenses for proprietary compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on this compound’s physicochemical properties?

  • Conduct meta-analyses to identify methodological discrepancies (e.g., variations in solvent systems or instrumentation) .
  • Replicate conflicting studies under controlled conditions, adjusting one variable at a time .
  • Use computational modeling (e.g., DFT calculations) to predict and validate experimental outcomes .
  • Publish null results to contribute to a balanced understanding of this compound’s behavior .

Q. What strategies optimize the synthesis of this compound derivatives for high-yield, scalable outcomes?

  • Apply Design of Experiments (DoE) frameworks to systematically explore reaction parameters .
  • Monitor reaction progress in real-time using in-situ techniques (e.g., FTIR, Raman spectroscopy) .
  • Evaluate green chemistry principles (e.g., solvent-free reactions, catalytic efficiency) to improve sustainability .

Q. How should researchers address gaps in this compound’s mechanistic understanding in biological systems?

  • Develop interdisciplinary collaborations (e.g., with biochemists) to design targeted assays .
  • Use isotopic labeling (e.g., 13C or 15N) to trace metabolic pathways and degradation products .
  • Leverage high-throughput screening to identify structure-activity relationships (SAR) .

Q. What frameworks ensure rigorous peer review of this compound-related research submissions?

  • Follow journal-specific guidelines (e.g., Advanced Journal of Chemistry) for structuring papers:

  • Clearly separate Results (data presentation) from Discussion (interpretation and context) .
  • Provide raw datasets and code as supplementary materials .
    • Pre-submission reviews by domain experts can identify methodological flaws or overstatements .

Methodological Best Practices

  • Data Management :
    • Use tools like Google Forms or institutional DMPs for systematic data collection and storage .
    • Annotate datasets with metadata (e.g., instrument calibration details, environmental conditions) .
  • Literature Reviews :
    • Employ semantic search tools (e.g., Semrush) to identify high-impact questions and knowledge gaps .
    • Cross-reference citations in "People Also Ask" (PAA) sections to broaden contextual understanding .
  • Dissemination :
    • Structure abstracts using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with reviewer expectations .
    • Avoid jargon in survey-based studies to ensure participant clarity .

Key Challenges and Solutions

Challenge Solution
Reproducibility issues in synthesisStandardize protocols via Open Science frameworks (e.g., protocols.io ) .
Conflicting spectral interpretationsShare raw NMR/MS files in public repositories (e.g., Zenodo) .
Limited mechanistic dataIntegrate computational and experimental approaches for hypothesis testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.